N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
Description
N-[2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide is a synthetic benzamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl linker to a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVZMIVOPZOODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Chlorophenyl)-6-Oxopyridazin-1-yl Scaffold
Cyclization of 3-(4-Chlorobenzoyl)propionic Acid with Hydrazine
The pyridazinone core is synthesized via cyclization of 3-(4-chlorobenzoyl)propionic acid (1) with hydrazine hydrate:
$$
\text{3-(4-Chlorobenzoyl)propionic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Chlorophenyl)-4,5-dihydropyridazin-3-one} \quad (\text{Yield: 81\%})
$$
Key Reaction Conditions:
- Solvent : Ethanol
- Temperature : Reflux (~78°C)
- Time : 1 hour (reflux) + overnight stirring
Dehydrogenation to 6-(4-Chlorophenyl)pyridazin-3(2H)-one
The dihydropyridazinone is dehydrogenated using bromine in acetic acid:
$$
\text{6-(4-Chlorophenyl)-4,5-dihydropyridazin-3-one} \xrightarrow{\text{Br}_2, \text{AcOH, 60–70°C}} \text{6-(4-Chlorophenyl)pyridazin-3(2H)-one} \quad (\text{Yield: 89\%})
$$
Characterization Data:
Introduction of the Ethylamine Side Chain
Alkylation at the 1-Position
The pyridazinone is alkylated with 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{6-(4-Chlorophenyl)pyridazin-3(2H)-one} + \text{2-Bromoethylamine hydrobromide} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF, RT}} \text{1-(2-Aminoethyl)-3-(4-chlorophenyl)-6-oxopyridazin-1-ium} \quad (\text{Yield: ~70\%})
$$
Optimization Notes:
- Base : Cesium carbonate ensures efficient deprotonation of the pyridazinone nitrogen.
- Solvent : DMF facilitates polar aprotic conditions for nucleophilic substitution.
Synthesis of 2,6-Difluorobenzamide
Hydrolysis of 2,6-Difluorobenzonitrile
2,6-Difluorobenzamide is synthesized via alkaline hydrolysis of 2,6-difluorobenzonitrile:
$$
\text{2,6-Difluorobenzonitrile} \xrightarrow{\text{H}2\text{O}2, \text{NaOH, 50°C}} \text{2,6-Difluorobenzamide} \quad (\text{Yield: 91.2\%})
$$
Reaction Parameters:
- Oxidizing Agent : 30% H$$2$$O$$2$$
- Base : 20% NaOH
- Time : 5 hours
Amide Coupling to Form Final Product
Activation of 2,6-Difluorobenzoic Acid
The carboxylic acid is activated using thionyl chloride:
$$
\text{2,6-Difluorobenzoic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2,6-Difluorobenzoyl chloride} \quad (\text{Yield: 95\%})
$$
Amide Bond Formation
The ethylamine intermediate reacts with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions:
$$
\text{1-(2-Aminoethyl)-3-(4-chlorophenyl)-6-oxopyridazin-1-ium} + \text{2,6-Difluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-[2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1-yl]ethyl]-2,6-Difluorobenzamide} \quad (\text{Yield: 68\%})
$$
Purification:
- Method : Column chromatography (SiO$$_2$$, EtOAc/hexane gradient)
- Purity : >98% (HPLC)
Alternative Synthetic Routes
One-Pot Cyclization and Functionalization
A modified approach involves simultaneous cyclization and alkylation using PPG (polypropylene glycol) as a green solvent:
$$
\text{4-Chlorobenzaldehyde} + \text{Hydrazine} + \text{Thioglycolic acid} \xrightarrow{\text{PPG, 110°C}} \text{3-(4-Chlorophenyl)-6-oxopyridazin-1-yl ethylamine} \quad (\text{Yield: 83\%})
$$
Advantages:
- Avoids isolation of intermediates.
- Reduces solvent waste.
Palladium-Catalyzed Cross-Coupling
For large-scale production, a palladium-catalyzed coupling may introduce the ethylamine side chain:
$$
\text{6-(4-Chlorophenyl)pyridazin-3(2H)-one} + \text{2-Aminoethylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{1-(2-Aminoethyl)-3-(4-chlorophenyl)-6-oxopyridazin-1-ium} \quad (\text{Yield: 75\%})
$$
Summary of Key Data
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at pyridazinone positions requires careful base selection.
- Purification : Silica gel chromatography is critical for isolating the final product due to polar byproducts.
- Scalability : PPG-mediated reactions offer greener alternatives for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorobenzamide moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies have shown that modifications to the pyridazine core enhance the compound's ability to inhibit cell proliferation in several human cancer models. A notable case study published in Bohrium indicated significant inhibition of cancer cell growth through modulation of caspase pathways and DNA damage mechanisms.
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases such as Alzheimer's disease. Structural modifications have been explored to optimize its inhibitory activity, suggesting that further research could lead to more effective treatments for cognitive disorders .
Anti-inflammatory Effects
Preliminary studies suggest that N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide may possess anti-inflammatory properties. This could be beneficial in developing therapies for inflammatory diseases, although more extensive clinical trials are necessary to confirm these effects.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A detailed study published in Bohrium evaluated the anticancer properties of similar pyridazine derivatives. The results indicated a marked reduction in cell viability across various human cancer cell lines, highlighting the therapeutic potential of these compounds as anticancer agents.
Case Study 2: Enzyme Inhibition
Research focused on pyridazine-acetohydrazide derivatives revealed that specific structural modifications could enhance AChE inhibitory activity. This suggests that this compound might be optimized for better efficacy against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest analogs include benzamide derivatives such as diflubenzuron, fluazuron, and prosulfuron, which share the 2,6-difluorobenzamide backbone but differ in substituents and biological targets (Table 1).
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent-Driven Specificity: Unlike diflubenzuron and fluazuron, which rely on urea linkages for chitin synthesis inhibition, the pyridazinone-ethyl group in the target compound may confer unique binding interactions. Pyridazinones are known to inhibit mitochondrial complex I in insects, suggesting a divergent mechanism .
Fluorine Impact : The 2,6-difluorobenzamide moiety enhances metabolic stability and lipophilicity across analogs, improving bioavailability .
Environmental Hazards : Similar to diflubenzuron (classified as UN3082, Marine Pollutant) , the target compound likely shares environmental risks due to aromatic halogenation and persistence.
Research Findings and Mechanistic Hypotheses
- Pyridazinone Activity: Compounds with pyridazinone cores (e.g., pyridaben) disrupt insect energy metabolism by binding to complex I. The 4-chlorophenyl group may enhance target affinity .
- Ethyl Linker Flexibility : The ethyl spacer could improve membrane permeability compared to rigid urea-based analogs like diflubenzuron .
- Toxicity Profile : Fluorinated benzamides generally exhibit low mammalian toxicity but may bioaccumulate in aquatic systems, as seen with diflubenzuron .
Biological Activity
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-2,6-difluorobenzamide |
The structure features a pyridazinone core with a chlorophenyl substituent, which may enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones.
- Electrophilic Aromatic Substitution : The introduction of the 4-chlorophenyl group is performed using chlorinating agents.
- Alkylation : The ethyl chain is attached via alkylation reactions under basic conditions.
- Fluorination : The final step involves introducing fluorine atoms to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural components allow it to fit into active sites, potentially inhibiting or modulating their activity. Key pathways involved may include:
- Signal Transduction Pathways
- Metabolic Pathways
The presence of fluorine atoms can also facilitate enhanced binding affinity to biological targets through halogen bonding.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth in vitro and in vivo models .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology .
- Cellular Assays : Cellular assays have demonstrated its ability to induce apoptosis in cancer cell lines, further supporting its potential as an anticancer agent .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Study on MDM2 Inhibitors : A related compound demonstrated high affinity for the MDM2 protein, leading to significant tumor regression in animal models. This suggests that this compound may exhibit similar properties due to structural similarities .
- In Vivo Studies : In vivo studies have shown that compounds within this class can effectively reduce tumor size and improve survival rates in treated subjects compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with coupling of 4-chlorophenylpyridazine derivatives with ethylenediamine intermediates. Key steps include:
- Solvent Selection : Ethanol or acetic acid are preferred for their ability to stabilize intermediates .
- Catalysis : Acidic catalysts (e.g., HCl, H₂SO₄) promote cyclization and amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity. Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., 7.2–8.1 ppm for aromatic protons, 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1) .
- FT-IR : Absorbance at 1680–1700 cm⁻¹ confirms C=O stretching in the benzamide group .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens:
- Kinase Assays : Use ATP-competitive binding protocols with recombinant enzymes (IC₅₀ determination via fluorescence polarization) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Side Chain Engineering : Introduce polar substituents (e.g., -OH, -NH₂) on the ethylenediamine linker to improve solubility .
- Biological Validation : Compare binding affinities using surface plasmon resonance (SPR) and molecular docking (AutoDock Vina) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to evaluate binding stability over 100 ns trajectories .
Q. How to resolve contradictions in fluorescence intensity data during spectroscopic analysis?
- Methodological Answer :
- Control Experiments : Eliminate solvent effects (e.g., ethanol vs. DMSO) by standardizing excitation wavelengths (λₑₓ = 280 nm) .
- Quenching Analysis : Add incremental concentrations of KI to assess static vs. dynamic quenching mechanisms .
- Reproducibility : Triplicate measurements under nitrogen atmosphere to prevent photodegradation .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use identical cell lines, passage numbers, and serum-free media during assays .
- Dosage Consistency : Pre-dissolve compounds in DMSO (final concentration ≤0.1% to avoid solvent toxicity) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
